molecular formula C16H15N3 B11770023 (4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine

(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine

Cat. No.: B11770023
M. Wt: 249.31 g/mol
InChI Key: ORFCQIIRINXSRB-UHFFFAOYSA-N
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Description

(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine is a complex organic compound that features a biphenyl group attached to an imidazole ring, which is further linked to a methanamine group

Chemical Reactions Analysis

Types of Reactions

(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolones.

    Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Imidazolones

    Reduction: Cyclohexyl derivatives

    Substitution: N-alkylated imidazole derivatives

Scientific Research Applications

(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group provides hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-([1,1’-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine is unique due to its combination of a biphenyl group and an imidazole ring, which provides a distinct set of chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

[5-(4-phenylphenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C16H15N3/c17-10-16-18-11-15(19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,10,17H2,(H,18,19)

InChI Key

ORFCQIIRINXSRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(N3)CN

Origin of Product

United States

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